molecular formula C20H16ClN5OS B2667591 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide CAS No. 852373-11-6

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2667591
CAS RN: 852373-11-6
M. Wt: 409.89
InChI Key: RPSVNHBPIVHPOS-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . These compounds have been synthesized as potential antiviral and antimicrobial agents .


Synthesis Analysis

The synthesis of similar compounds has been described via intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones with iodobenzene diacetate . The structures of the synthesized compounds were confirmed using 1H NMR and mass spectra .


Molecular Structure Analysis

The molecular structure analysis of similar compounds was confirmed using 1H NMR and mass spectra .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include aromatic nucleophilic substitution and intramolecular oxidative cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were confirmed using various spectroscopic techniques .

Scientific Research Applications

Anti-Tumor Activity and c-Met Kinase Inhibition

The compound has been investigated for its potential as an anti-tumor agent. Specifically, it inhibits c-Met kinase, a protein associated with cancer cell growth and metastasis. Among the derivatives, 22i stands out, demonstrating excellent anti-tumor activity against lung cancer (A549), breast cancer (MCF-7), and cervical cancer (HeLa) cell lines. Its IC50 values are 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibits superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .

Bioisosterism-Guided Anticancer Activity

The compound’s structure has been explored for its bioisosterism potential. A set of related derivatives, 1,2,4-triazolo[4,3-c]quinazolines , were designed, synthesized, and evaluated against human cancer cell lines. Some of these derivatives showed comparable cytotoxic activity to the reference drug doxorubicin .

Synthetic Organic Chemistry Insights

Detailed structural analysis of this compound provides valuable insights for synthetic organic chemists. Researchers hope to use these insights to design and develop new materials involving 1,2,4-triazole systems .

Thermally Stable Energetic Materials

The fused-triazole backbone of this compound, specifically 1H-[1,2,4]triazolo triazole , with two C-amino groups as substituents, shows promise as a building block for constructing highly thermally stable energetic materials .

DNA Intercalation Activities

In the context of anticancer agents, novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have been synthesized and evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7). Their DNA intercalation activities are of interest for potential therapeutic applications .

Future Directions

The future directions in the research of these compounds could involve further exploration of their antimicrobial and antiviral properties . Modifications to the molecular structure, such as the introduction of different substituents, could potentially enhance their biological activity . Further studies could also focus on their potential applications in the treatment of various diseases .

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c1-13-4-2-3-5-16(13)22-18(27)12-28-19-11-10-17-23-24-20(26(17)25-19)14-6-8-15(21)9-7-14/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSVNHBPIVHPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide

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